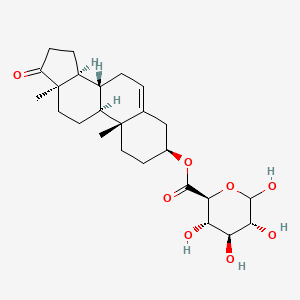

Dehyroisoandrosterone 3-glucuronide

Description

Significance of Glucuronidated Steroids in Endogenous Metabolism

Glucuronidation represents a critical phase II metabolic pathway that modifies a wide array of endogenous compounds, including steroids, bilirubin, and bile acids, as well as exogenous substances like drugs and pollutants. researchgate.netwikipedia.orgresearchgate.net This process involves the covalent linkage of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to a substrate, a reaction catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes. researchgate.netnih.gov

The primary significance of steroid glucuronidation lies in several key functions:

Increased Water Solubility: The addition of the highly polar glucuronyl group dramatically increases the water solubility of lipophilic steroid hormones. researchgate.netwikipedia.org This transformation is essential for their transport in the bloodstream and subsequent elimination from the body via urine or bile. wikipedia.orgcas.cznih.gov

Hormonal Inactivation and Regulation: Glucuronidation is a principal mechanism for terminating the biological activity of potent steroid hormones. researchgate.netcas.cz By converting active steroids into inactive glucuronide conjugates, the body can finely regulate the levels of circulating hormones and control their physiological effects. researchgate.net This process is generally considered irreversible under normal physiological conditions, ensuring a one-way path to deactivation and excretion. researchgate.netcas.cz

Detoxification: The conjugation process is a fundamental detoxification mechanism, converting biologically active or toxic molecules into less harmful substances that can be easily excreted. cas.czresearchgate.net

The UGT enzymes are membrane-bound and located in the endoplasmic reticulum of cells in various tissues, with the liver being the most prominent site. researchgate.netnih.gov Different UGT isoforms exhibit specificity for various steroid substrates. For androgens, the most significant enzymes belong to the UGT2B subfamily, particularly UGT2B7, UGT2B15, and UGT2B17. cas.cz

Dehydroisoandrosterone 3-Glucuronide as a Central Metabolite and Precursor

Dehydroepiandrosterone (B1670201) (DHEA) is one of the most abundant circulating steroid hormones in humans. wikipedia.orgmedicalnewstoday.com It is synthesized from cholesterol, primarily in the adrenal cortex, and serves as a pro-hormone. wikipedia.orgnih.govnih.gov While a significant portion of DHEA is sulfated to form DHEA-S, which acts as a circulating reservoir, another major metabolic fate is glucuronidation to form DHEA-G. nih.govwikipedia.org

DHEA-G is formed when the 3β-hydroxyl group of the DHEA molecule is conjugated with glucuronic acid. nih.gov This reaction is catalyzed by UGT enzymes, particularly those in the UGT2B family, in tissues like the liver. nih.govresearchgate.netcas.cz As a metabolite, DHEA-G represents a terminal product destined for excretion. cas.cz Its formation is a key part of the metabolic clearance of the large amounts of DHEA produced daily.

| Property | Value | Source |

| IUPAC Name | (3β)-17-oxoandrost-5-en-3-yl β-D-glucopyranosiduronic acid | ebi.ac.uk |

| Molecular Formula | C25H36O8 | nih.gov |

| Molecular Weight | 464.5 g/mol | nih.gov |

| Primary Location | Liver, Kidney | nih.gov |

| Cellular Location | Cytoplasm, Extracellular, Membrane | nih.gov |

| Function | Metabolite | nih.govebi.ac.uk |

Historical Perspectives in Steroid Conjugate Research

The study of steroid hormones began with their identification and isolation in the early 20th century. bioscientifica.com Research in the mid-20th century, spurred by the discovery of cortisone's therapeutic effects, greatly advanced the understanding of steroid pharmacology. bioscientifica.com Early on, researchers recognized that the liver was the primary site for inactivating steroid hormones. bioscientifica.com

It became clear that the body modified these hormones to facilitate their excretion. This led to the discovery of steroid conjugates. Scientists found that steroids were often excreted in urine and bile as water-soluble compounds, which were later identified as sulfates and glucuronides. bioscientifica.com The process of glucuronidation as a major metabolic pathway for drugs and endogenous compounds was first reported in the 1960s. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H36O8 |

|---|---|

Molecular Weight |

464.5 g/mol |

IUPAC Name |

[(3S,8R,9S,10R,13R,14S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] (2S,3S,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate |

InChI |

InChI=1S/C25H36O8/c1-24-9-7-13(32-23(31)21-19(28)18(27)20(29)22(30)33-21)11-12(24)3-4-14-15-5-6-17(26)25(15,2)10-8-16(14)24/h3,13-16,18-22,27-30H,4-11H2,1-2H3/t13-,14-,15-,16-,18-,19-,20+,21-,22?,24-,25+/m0/s1 |

InChI Key |

OQHLICVWICTZAI-XGUZXWSDSA-N |

Isomeric SMILES |

C[C@@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC=C4[C@@]3(CC[C@@H](C4)OC(=O)[C@@H]5[C@H]([C@@H]([C@H](C(O5)O)O)O)O)C |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OC(=O)C5C(C(C(C(O5)O)O)O)O)C |

Origin of Product |

United States |

Biosynthesis and Endogenous Production of Dehydroisoandrosterone 3 Glucuronide

Adrenal Gland Contributions to Dehydroisoandrosterone Precursors

Dehydroepiandrosterone (B1670201) (DHEA) is a C19 steroid hormone predominantly synthesized and secreted by the zona reticularis of the adrenal cortex. nih.govnih.gov The adrenal glands are responsible for producing the vast majority of the body's DHEA, with smaller contributions from the gonads and the brain. nih.govwikipedia.org The synthesis of DHEA is a critical step in the steroidogenic pathway, serving as a precursor for the production of both androgens and estrogens in peripheral tissues. nih.govnih.govcaringsunshine.comcaringsunshine.com

The production of DHEA in the adrenal cortex is under the primary control of adrenocorticotropic hormone (ACTH). nih.govnih.gov The biosynthetic pathway starts from cholesterol, which is converted to pregnenolone (B344588) by the enzyme P450scc (cholesterol side-chain cleavage enzyme). nih.gov Subsequently, the enzyme 17α-hydroxylase/17,20-lyase (CYP17A1) converts pregnenolone to 17α-hydroxypregnenolone and then to DHEA. nih.gov

The adrenal glands secrete DHEA into the bloodstream, where it circulates both as the unconjugated steroid and as its sulfated form, DHEA sulfate (B86663) (DHEAS). nih.govnih.gov DHEA and DHEAS represent a large reservoir of precursor steroids that can be taken up by peripheral tissues to be converted into active sex hormones. nih.gov In women, the adrenal glands are a particularly important source of androgens and their precursors, contributing significantly to the total androgen pool. nih.govnih.gov The production of these adrenal precursors fluctuates throughout life, peaking in early adulthood and declining with age. nih.govadrenal.com

Enzymatic Glucuronidation Pathways

Glucuronidation is a major phase II metabolic pathway that converts lipophilic compounds, such as steroid hormones, into more water-soluble and readily excretable products. researchgate.netnih.govdoi.org This process involves the transfer of a glucuronic acid moiety from the cofactor uridine diphosphate glucuronic acid (UDPGA) to a substrate, a reaction catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). researchgate.net The resulting glucuronide conjugates, such as DHEA-3G, are generally biologically inactive and are efficiently eliminated from the body through urine and/or bile. researchgate.net

The conversion of DHEA to Dehydroisoandrosterone 3-glucuronide is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. researchgate.netnih.gov These enzymes play a critical role in regulating the intracellular concentrations of steroid hormones, thereby controlling their biological activity. researchgate.net By converting DHEA into its glucuronidated form, UGTs facilitate its inactivation and subsequent excretion. researchgate.netresearchgate.net

The UGT superfamily is divided into two main families, UGT1 and UGT2, based on gene structure and sequence homology. researchgate.netnih.gov Several UGT isoforms have been shown to be involved in the glucuronidation of steroids. The conjugation of glucuronic acid to the 3-hydroxyl group of DHEA results in the formation of Dehydroisoandrosterone 3-glucuronide. nih.gov This reaction is considered irreversible under normal physiological conditions. researchgate.net

| Enzyme Family | Subfamily | Known Steroid Substrates (including DHEA) |

| UGT1 | UGT1A | Estrogens, Androgens (including DHEA) |

| UGT2 | UGT2A | Steroids |

| UGT2B | Androgens (including DHEA), Estrogens, Bile Acids |

The expression and activity of UGT isoforms are tissue-specific, leading to variations in the glucuronidation of DHEA across different parts of the body. nih.govnih.gov While the liver is the primary site of glucuronidation for many compounds, UGT enzymes are also expressed in numerous extrahepatic tissues. nih.govdoi.org

Research in animal models provides insight into the potential tissue distribution in humans. In mice, various UGT isoforms are highly expressed in the liver, gastrointestinal tract, and kidneys. nih.gov Gender-specific differences in UGT expression have also been observed, which may influence the metabolism of DHEA. nih.gov For instance, some UGT isoforms show male-predominant expression in the liver, while others are female-predominant. nih.gov

In rats, UGT isoforms are detected in the liver, kidney, lung, and gastrointestinal tract. nih.govdoi.org The specific isoforms present in each tissue determine its capacity to glucuronidate substrates like DHEA. doi.org The extrahepatic expression of UGTs is a key factor in the local inactivation of steroid hormones. researchgate.net

| Tissue | Predominantly Expressed UGT Isoforms (Based on Animal Studies) |

| Liver | UGT1A1, UGT1A5, UGT1A6, UGT1A9, UGT2A3, UGT2B1, UGT2B5 |

| Gastrointestinal Tract | UGT1A6, UGT1A7c, UGT2A3, UGT2B34, UGT2B35 |

| Kidney | UGT1A2, UGT1A7c, UGT2B5, UGT2B35, UGT3A1/2 |

| Lung | UGT1A6 |

| Brain | UGT2B35 |

Hepatic and Extrahepatic Synthesis of Dehydroisoandrosterone 3-Glucuronide

The synthesis of Dehydroisoandrosterone 3-glucuronide occurs in both the liver and in various extrahepatic tissues. The liver is a major site for the glucuronidation of DHEA due to the high expression of a wide range of UGT enzymes. researchgate.netnih.gov Following its secretion from the adrenal glands, DHEA circulates in the blood and is taken up by the liver, where it undergoes extensive metabolism, including glucuronidation.

Extrahepatic tissues also play a significant role in the formation of DHEA-3G. The gastrointestinal tract, particularly the small intestine, is an important site of extrahepatic glucuronidation. doi.org This is significant for the first-pass metabolism of orally administered compounds and also contributes to the metabolism of endogenous steroids. The kidneys are another extrahepatic site where DHEA can be converted to its glucuronide conjugate. nih.govnih.gov Other tissues, such as the lung and brain, also express UGTs, suggesting that local synthesis of DHEA-3G may occur in these locations as well, contributing to the regulation of local steroid hormone concentrations. nih.govnih.gov The extrahepatic expression and activity of UGT enzymes are crucial for the local inactivation of sex steroids. researchgate.net

Metabolic Pathways and Enzymatic Transformations of Dehydroisoandrosterone 3 Glucuronide

Hydrolysis of Dehydroisoandrosterone 3-Glucuronide

The initial and pivotal step in the further metabolism of DHEA-3G is its hydrolysis, a process that removes the glucuronic acid moiety and liberates the active steroid, dehydroepiandrosterone (B1670201) (DHEA).

Role of β-Glucuronidase in Deconjugation

The deconjugation of DHEA-3G is catalyzed by the enzyme β-glucuronidase. This enzyme facilitates the cleavage of the β-D-glucuronide bond, releasing DHEA and D-glucuronic acid. This enzymatic hydrolysis is a critical control point in regulating the bioavailability of DHEA, allowing the inactive, water-soluble DHEA-3G to be converted back into its biologically active, unconjugated form. The liberated DHEA can then re-enter steroidogenic pathways to be converted into other androgens and estrogens.

Tissue Distribution and Regulation of β-Glucuronidase Activity

β-glucuronidase activity is widespread throughout the human body, indicating that the deconjugation of steroid glucuronides is a process that can occur in various tissues. Notably high concentrations of this enzyme are found in the liver, which is a primary site of steroid metabolism and conjugation. Additionally, β-glucuronidase is present in the kidneys, ovaries, and placenta, suggesting a role for local reactivation of steroid hormones in these tissues. The activity of β-glucuronidase can be influenced by various factors, including hormonal regulation, which can in turn affect the local balance between conjugated and unconjugated steroids.

| Tissue | Presence of β-Glucuronidase | Implication for DHEA-3G Metabolism |

| Liver | High | Major site for both glucuronidation and deconjugation, regulating systemic DHEA levels. |

| Kidney | Present | Potential for renal processing and reactivation of DHEA-3G. |

| Ovary | Present | Localized regeneration of DHEA for intra-ovarian steroidogenesis. |

| Placenta | Present | May play a role in modulating steroid hormone levels during pregnancy. |

Conversion to Other Steroid Metabolites and Conjugates

Following its potential hydrolysis, the liberated DHEA, or in some cases the intact DHEA-3G molecule, can be further metabolized into a range of other steroid hormones and their conjugates.

Formation of Androsterone (B159326) Glucuronide (ADT-G)

Research has shown that DHEA-3G can be a precursor to Androsterone Glucuronide (ADT-G). Studies involving the administration of labeled DHEA-3G have demonstrated the subsequent isolation of labeled androsterone. Androsterone itself is a metabolite of DHEA, and its subsequent glucuronidation leads to the formation of ADT-G. The enzymes responsible for the glucuronidation of androsterone are primarily UGT2B15 and UGT2B17.

Generation of Androstane-3α,17β-diol Glucuronides (3α-diol-3G, 3α-diol-17G)

DHEA is a known precursor to androstane-3α,17β-diol, and consequently, its glucuronidated conjugates. While direct conversion of DHEA-3G to these glucuronides is less clear, the metabolic pathway likely involves the initial hydrolysis of DHEA-3G to DHEA. This free DHEA can then be converted to androstenedione, followed by further reduction to dihydrotestosterone (DHT) and then to androstane-3α,17β-diol. The final step is the glucuronidation of androstane-3α,17β-diol at either the 3α or 17β position, forming 3α-diol-3G and 3α-diol-17G, respectively. These metabolites are considered significant markers of peripheral androgen metabolism.

Interconversion with Sulfated Steroids (DHEA-S)

Steroid Sulfatase (STS)-Mediated Desulfation

Steroid sulfatase (STS) is a crucial enzyme that hydrolyzes sulfate (B86663) esters from various steroids, thereby converting them into their unconjugated, biologically active forms. The primary substrate for STS in this context is dehydroepiandrosterone sulfate (DHEA-S), not DHEA-G directly. STS catalyzes the removal of the sulfate group from DHEA-S to yield free DHEA.

The relevance of STS to DHEA-G metabolism is indirect but significant. DHEA-G can be hydrolyzed to free DHEA, which then enters the intracellular steroid pool. This DHEA can subsequently be sulfated to DHEA-S. STS can then act on this newly formed DHEA-S, liberating DHEA once more. This interplay creates a dynamic equilibrium, allowing for the regeneration of active precursor steroids from their sulfated conjugates within tissues. This process is particularly important in hormone-dependent tissues where local production of androgens and estrogens is critical. The enzyme is membrane-bound, located in the endoplasmic reticulum, and its activity is pivotal for intracrine steroid synthesis.

Steroid Sulfotransferase (SULT2A1)-Mediated Sulfation

Steroid sulfotransferase 2A1 (SULT2A1) is the principal enzyme responsible for the sulfation of DHEA. It catalyzes the transfer of a sulfonate group from a donor molecule, 3'-phospho-5'-adenylyl sulfate (PAPS), to the 3β-hydroxyl group of DHEA, forming DHEA-S. This reaction is not a direct modification of DHEA-G. Instead, SULT2A1 acts on the pool of free DHEA that is available within the cell, which can be derived from the hydrolysis of DHEA-G or from direct adrenal synthesis.

The sulfation of DHEA by SULT2A1 is a key metabolic step for several reasons. It converts the lipophilic DHEA into the water-soluble DHEA-S, which becomes the most abundant circulating steroid hormone in humans, serving as a large, stable reservoir. This reservoir can then be transported to peripheral tissues, where DHEA-S is taken up and hydrolyzed back to DHEA by steroid sulfatase (STS) as needed for local hormone production. SULT2A1 is highly expressed in the liver and adrenal glands. The balance between SULT2A1 and STS activities is a critical determinant of the availability of DHEA for conversion into active androgens and estrogens.

Intracrine Metabolism and Peripheral Tissue Conversion

Intracrinology is a field of endocrinology that describes the synthesis and action of active steroid hormones within the same cells in peripheral tissues, using inactive circulating precursors. Humans and some primates are unique in their secretion of large quantities of adrenal precursors, primarily DHEA and its sulfated form, DHEA-S, which are utilized for this purpose. After hydrolysis to free DHEA, DHEA-G can contribute to this precursor pool. These precursors are taken up by cells in tissues such as adipose tissue, skin, breast, and prostate, where they are converted into potent androgens and estrogens. This localized production allows tissues to control their hormonal environment according to specific local requirements, without significantly altering systemic hormone levels. It is estimated that in postmenopausal women, nearly 100% of estrogens are synthesized in peripheral tissues from these adrenal precursors.

Localized Biotransformation into Androgens and Estrogens

Once inside a peripheral cell, DHEA (liberated from DHEA-S or DHEA-G) serves as the substrate for a cascade of enzymatic reactions that produce active sex steroids. This biotransformation is tissue-specific, depending on the expression profile of steroidogenic enzymes within that cell type. The primary products are potent androgens, such as testosterone (B1683101) and dihydrotestosterone (DHT), and estrogens, like estradiol (B170435). For instance, in prostate cancer cells, DHEA-S is a key substrate for the intracrine production of DHT, which drives tumor growth. Similarly, in breast tissue, DHEA can be converted to estrogens that stimulate cell proliferation. This intracrine mechanism ensures that the active hormones exert their effects locally before being metabolized and inactivated for release back into circulation.

Enzymatic Regulation in Peripheral Tissues (e.g., 3β-HSD, 17β-HSD, Aromatase, 5α-Reductase)

The conversion of DHEA into active androgens and estrogens is tightly regulated by a series of key steroidogenic enzymes expressed in peripheral tissues.

3β-hydroxysteroid dehydrogenase (3β-HSD): This enzyme catalyzes the conversion of DHEA to androstenedione. This is a crucial, rate-limiting step that gates the flow of DHEA into the pathways for synthesizing potent androgens and estrogens.

17β-hydroxysteroid dehydrogenase (17β-HSD): This family of enzymes performs interconversions at the 17-position of the steroid. Different isoforms have specific roles; for example, some convert androstenedione to testosterone, while others convert estrone to the more potent estradiol.

Aromatase (CYP19A1): This enzyme, a member of the cytochrome P450 superfamily, is responsible for the irreversible conversion of androgens into estrogens. It transforms androstenedione into estrone and testosterone into estradiol, a process known as aromatization.

5α-Reductase: This enzyme converts testosterone into dihydrotestosterone (DHT), a much more potent androgen. DHT has a higher binding affinity for the androgen receptor than testosterone.

The coordinated action of these enzymes allows each peripheral tissue to fine-tune its production of active sex steroids from the DHEA precursor pool.

Table 1: Key Enzymes in the Peripheral Conversion of DHEA

| Enzyme | Abbreviation | Substrate(s) | Product(s) | Primary Function in Pathway |

|---|---|---|---|---|

| 3β-hydroxysteroid dehydrogenase | 3β-HSD | Dehydroepiandrosterone (DHEA) | Androstenedione | Gates DHEA into active steroid synthesis |

| 17β-hydroxysteroid dehydrogenase | 17β-HSD | Androstenedione, Estrone, DHEA | Testosterone, Estradiol, Androstenediol | Interconverts weaker and stronger androgens/estrogens |

| Aromatase | CYP19A1 | Androstenedione, Testosterone | Estrone, Estradiol | Converts androgens to estrogens |

| 5α-Reductase | SRD5A | Testosterone | Dihydrotestosterone (DHT) | Produces the most potent androgen |

Catabolic Inactivation Routes

After exerting their biological effects within the target cell, active androgens and estrogens are inactivated through metabolic processes before being released into the circulation for eventual excretion. A primary route of inactivation for these potent steroids is conjugation, including glucuronidation and sulfation. This process increases their water solubility, facilitating their removal by the kidneys.

Studies have shown that following the administration of DHEA, the most significant changes in circulating steroid levels are not in the active hormones like testosterone or DHT, but rather in their glucuronidated and sulfated metabolites. For example, after intracellular conversion of DHEA to DHT, the DHT is then metabolized and inactivated by forming conjugates such as androstanediol glucuronide (ADT-G). These inactive glucuronidated metabolites are then released from the tissue into the bloodstream. Therefore, the formation of DHEA-G itself represents a catabolic route for DHEA, and the subsequent formation of other steroid glucuronides after intracrine processing represents the final inactivation step for the potent androgens and estrogens derived from the DHEA pool.

Physiological and Cellular Functions of Dehydroisoandrosterone 3 Glucuronide and Its Derivatives

Role in Steroid Hormone Homeostasis and Balance

Dehydroepiandrosterone (B1670201) (DHEA) is a crucial precursor, or "prohormone," for the synthesis of both androgens (male sex hormones) and estrogens (female sex hormones). nih.govclevelandclinic.orgnih.gov Produced primarily by the adrenal glands, DHEA circulates in the bloodstream and is taken up by various tissues where it is converted into other hormones as needed. nih.govwikipedia.org DHEA-G, a water-soluble metabolite of DHEA, is formed in the liver through a process called glucuronidation, which facilitates the excretion of substances from the body. nih.govhmdb.ca

Table 1: Key Findings on DHEA and Steroid Hormone Levels

| Study Population | DHEA Dosage | Duration | Key Findings | Reference |

| Postmenopausal women | ≥ 50 mg/day | ≥ 26 weeks | Significant increase in testosterone (B1683101) and estradiol (B170435) levels. | nih.gov |

| Young men | 100 mg/day | 4 weeks | >10% increase in total testosterone. | youtube.com |

| Young women | 100 mg/day | 4 weeks | ~800% increase in total testosterone. | youtube.com |

| Middle-aged men | 150 mg/day | 40 days | Lowered cholesterol, blood insulin (B600854), and glucose levels. | youtube.com |

Neurobiological Modulatory Activities

DHEA and its derivatives, including DHEA-G, are considered neuroactive steroids, meaning they are synthesized in the nervous system and can modulate brain function. nih.govnih.gov Their influence extends to neuronal development, neurotransmission, and the protection of brain cells.

Dehydroisoandrosterone 3-Glucuronide as a Neurosteroid Precursor

DHEA itself is a key neurosteroid, synthesized within the brain from cholesterol. nih.gov It serves as a precursor for the production of other neuroactive steroids, including androgens and estrogens, directly within the brain tissue. nih.gov The conversion of DHEA to these potent neurosteroids highlights its foundational role in the brain's local hormone environment. While direct evidence for DHEA-G as a primary precursor within the brain is less established, its role as a circulating reservoir for DHEA suggests an indirect contribution to the availability of neurosteroid precursors in the central nervous system. wikipedia.org

Influence on Neurotransmission and Receptor Function (e.g., GABA-A, NMDA, Sigma-1 Receptors)

DHEA and its metabolites exert significant influence on several key neurotransmitter receptor systems, thereby modulating neuronal excitability and communication. bioscientifica.com

GABA-A Receptors: DHEA and its sulfated form, DHEA-S, can act as negative allosteric modulators of GABA-A receptors, the primary inhibitory receptors in the brain. researchgate.netnih.govpitt.edu By reducing GABA's inhibitory effects, DHEA can lead to increased neuronal excitability. researchgate.net Some research suggests DHEA has a mixed agonistic/antagonistic effect. researchgate.net Interestingly, DHEA has been positively associated with the expression of the δ subunit of the GABA-A receptor in immune cells, a subunit that increases the receptor's sensitivity to steroids. nih.gov

NMDA Receptors: DHEA can act as a positive allosteric modulator of NMDA receptors, which are crucial for learning, memory, and synaptic plasticity. nih.gov This potentiation of the NMDA response appears to be mediated through sigma-1 receptors. nih.gov However, DHEA does not seem to act as a direct NMDA receptor blocking agent. pnas.org

Sigma-1 Receptors: DHEA is an agonist for the sigma-1 receptor, a unique protein located at the interface of the endoplasmic reticulum and mitochondria. bioscientifica.comnih.gov Stimulation of the sigma-1 receptor by DHEA has been linked to improved cognitive function, enhanced synaptic efficacy, and increased neurogenesis. nih.govnih.gov The interaction with sigma-1 receptors appears to be a key mechanism through which DHEA exerts many of its neuroprotective and cognitive-enhancing effects. nih.govresearchgate.net

Effects on Neurite Outgrowth and Neuronal Development In Vitro

In laboratory studies, DHEA has demonstrated direct effects on the physical development of neurons. It has been shown to selectively increase the length of axons, the long projections that transmit signals to other neurons. nih.gov This effect is thought to be mediated, at least in part, by its positive modulation of NMDA receptors, which are involved in neuronal growth and the formation of synaptic connections. nih.gov Furthermore, DHEA has been shown to protect cultured neurons from damage induced by excitatory amino acids like NMDA. pnas.org It also interacts with nerve growth factor (NGF) receptors, which are critical for neuronal survival and differentiation, thereby preventing programmed cell death (apoptosis). plos.org

Immunomodulatory Mechanisms

DHEA and its derivatives have been shown to have significant effects on the immune system, often acting to enhance immune responses. nih.govnih.gov

Regulation of Immune Cell Function (T cells, B cells, Macrophages)

DHEA has been observed to modulate the function of various immune cells, contributing to a more robust immune response, particularly in the context of aging, when DHEA levels naturally decline. nih.govoup.comnih.gov

T cells: DHEA has been shown to enhance the production of Interleukin-2 (B1167480) (IL-2), a critical cytokine for T cell proliferation and activation. oup.comnih.govgithub.io This leads to an increased T cell mitogenic response (their ability to divide and multiply when stimulated) and enhanced cytotoxic function, which is crucial for eliminating infected or cancerous cells. oup.comnih.govnih.gov The effect on IL-2 appears to happen at the level of gene transcription. nih.gov

B cells: Studies have reported that DHEA administration can increase the number of B cells and their mitogenic response, suggesting an enhancement of antibody-producing capabilities. oup.comnih.gov

Macrophages and Monocytes: DHEA treatment has been associated with a significant increase in the number of monocytes, which are precursors to macrophages. oup.comnih.gov DHEA also exhibits anti-glucocorticoid effects at the level of macrophage function, counteracting the immunosuppressive effects of stress hormones. frontiersin.org

Table 2: Effects of DHEA Supplementation on Immune Function in Age-Advanced Men

| Immune Parameter | Change with DHEA Supplementation | Reference |

| Monocyte Count | 35-45% increase | oup.comnih.govlifeextension.com |

| B Cell Count | 29% increase | lifeextension.com |

| B Cell Mitogenic Response | 62% increase | oup.comnih.gov |

| T Cell Mitogenic Response | 40% increase | oup.comnih.gov |

| Interleukin-2 (IL-2) Release | 50% increase | oup.comnih.gov |

| Natural Killer (NK) Cell Number | 22-37% increase | oup.comnih.gov |

| Natural Killer (NK) Cell Cytotoxicity | 45% increase | oup.comnih.gov |

Modulation of Cytokine Production

Research on the direct effects of DHEA-3G on cytokine production is limited; however, studies on its precursor, DHEA, provide valuable insights. In vitro studies with spleen lymphocytes from rats showed that DHEA treatment did not significantly alter the production of interleukin-2 (IL-2) or interferon-gamma (IFN-gamma) induced by concanavalin (B7782731) A. nih.gov This suggests that DHEA may not directly modulate the age-related changes in the production of these specific cytokines in rats. nih.gov It's important to note that the relationship between DHEA and cytokine production can be complex and may vary depending on the specific cell type, tissue, and physiological conditions.

Contributions to Bone Metabolism and Osteogenesis

DHEA and its metabolites play a significant role in maintaining bone health. mdpi.comnih.gov Studies have demonstrated a positive correlation between DHEA levels and bone mineral density (BMD), suggesting its potential in preventing osteoporosis. mdpi.comnih.govnih.gov The beneficial effects of DHEA on bone are attributed to its ability to promote the activity of bone-forming cells and its interaction with critical growth factors. nih.gov

Influence on Osteoblast Activity

DHEA has been shown to enhance the proliferation and differentiation of osteoblasts, the cells responsible for bone formation. mdpi.comnih.govnih.gov In vitro studies have revealed that DHEA treatment increases the expression of key genes involved in osteoblast differentiation, such as Runt-related transcription factor 2 (Runx2) and Osterix. nih.govnih.gov This, in turn, leads to an increased production of osteocalcin (B1147995) and collagen1, essential components of the bone matrix. nih.gov Furthermore, DHEA has been found to increase alkaline phosphatase (ALP) activity, a marker of osteoblast function. nih.govnih.gov The anabolic effect of DHEA on bone is also supported by findings that osteoblasts can metabolize DHEA into active androgens like testosterone, which can locally stimulate androgen receptor signaling and promote bone growth. bohrium.comoup.com

Interaction with Insulin-like Growth Factor-1 (IGF-1) Pathways

The positive effects of DHEA on bone metabolism are also mediated through its interaction with the Insulin-like Growth Factor-1 (IGF-1) pathway. nih.gov Studies have shown a significant positive correlation between circulating levels of DHEA sulfate (B86663) (DHEAS), the sulfated form of DHEA, and IGF-1. nih.gov DHEA is believed to stimulate the expression of IGF-1, a potent factor in bone growth and fracture healing. nih.gov This interaction is particularly relevant in conditions like anorexia nervosa, where low DHEA levels are associated with decreased bone density. In such cases, DHEA therapy has been shown to increase IGF-1 levels, which positively correlates with an increase in bone formation markers. dtic.mil While DHEA can influence IGF-1 levels in the hypothalamus of rats, its effect on serum IGF-1 levels may not always be significant. nih.gov

Potential Roles in Cardiovascular System Regulation

The role of DHEA and its metabolites in the cardiovascular system is a subject of ongoing research, with studies suggesting potential protective effects. nih.govlifeextension.com Low levels of DHEA and DHEAS have been associated with an increased risk of cardiovascular disease and mortality in men. lifeextension.comresearchgate.netfrontiersin.org Conversely, higher levels of DHEAS have been linked to a reduced risk of coronary heart disease in men. researchgate.netfrontiersin.org DHEA is thought to exert its cardiovascular benefits through various mechanisms, including improving endothelial function, reducing atherosclerosis, and acting as an anti-remodeling and vasorelaxant agent. nih.govlifeextension.com However, the relationship between DHEA/DHEAS levels and cardiovascular risk factors can be complex and may vary by sex. For instance, some studies have found that higher DHEAS levels are associated with higher total cholesterol in men but higher glucose levels in women. nih.gov In postmenopausal women, the metabolism of DHEA to testosterone might increase the risk of cardiovascular disease, although this may be offset by the age-related decline in DHEA levels and the estrogen-like effects of its other metabolites. nih.gov

Regulation and Modulating Factors of Dehydroisoandrosterone 3 Glucuronide Levels

Endocrine Regulation of Precursor Hormones

The synthesis and secretion of DHEA, the direct precursor to DHEA-G, are primarily under the control of the hypothalamic-pituitary-adrenal (HPA) axis. nih.govclevelandclinic.org DHEA is produced from cholesterol, mainly in the zona reticularis of the adrenal cortex. yourhormones.infonih.gov The production process is initiated by a signal from the hypothalamus, which releases corticotropin-releasing hormone (CRH). clevelandclinic.orgyourhormones.info CRH travels to the pituitary gland, stimulating it to release adrenocorticotropic hormone (ACTH). yourhormones.infonih.gov ACTH then acts on the adrenal glands to stimulate the synthesis and secretion of DHEA and its sulfated form, DHEA-S. nih.govnih.gov

This system operates on a negative feedback loop; as DHEA levels rise, they signal the hypothalamus and pituitary to reduce the production of CRH and ACTH, thereby decreasing further DHEA synthesis. yourhormones.info While ACTH is the primary regulator, other pituitary factors may also be involved. nih.gov Though the vast majority of DHEA is of adrenal origin, small amounts are also produced by the gonads (testes and ovaries) and the brain. yourhormones.infowikipedia.org In women, adrenal DHEA is a crucial source of estrogens, providing about 75% of estrogens before menopause and 100% after menopause. yourhormones.info

Studies have shown a direct correlation between ACTH and DHEA secretion. For instance, experimental endotoxemia in healthy volunteers demonstrated that a high dose of endotoxin (B1171834) induced significant increases in both ACTH and DHEA levels. oup.com Similarly, in patients with Cushing disease, persistent ACTH secretion after surgery is linked to higher levels of DHEA and DHEA-S, which can be predictive of disease recurrence. oup.com Conversely, conditions with suppressed ACTH, such as autonomous cortisol secretion, are associated with significantly lower DHEA-S levels. mdpi.comnih.gov

Age-Related Changes in Dehydroisoandrosterone 3-Glucuronide Metabolism

One of the most well-documented characteristics of DHEA and its metabolites is their dramatic decline with age. pnas.orgnih.govnih.gov The production of DHEA and DHEA-S begins to increase around the age of nine or ten, a process known as adrenarche. nih.govyourhormones.info Levels peak in early adulthood, typically in the third decade of life (ages 20-30), and then begin a progressive and substantial decline. yourhormones.infonih.govwikipedia.orgnutritionfacts.org This age-related decrease is often termed "adrenopause". nih.govnih.gov By the age of 80, circulating DHEA levels may be only 10% to 20% of their peak values in young adults. nih.govyoutube.com

This decline is specific and more pronounced for DHEA and DHEA-S compared to other steroid hormones like cortisol, suggesting unique regulatory mechanisms governing their formation. nih.gov Research suggests that a decrease in the activity of the enzyme 17,20-lyase may be a key factor in the age-related reduction of DHEA secretion. nih.gov

Furthermore, aging may also affect the efficiency of DHEA's conversion into its downstream metabolites. One study on postmenopausal women suggested that there is a decreased efficiency in the transformation of DHEA into androgens and estrogens with advancing age. nih.gov Another study found that DHEA, which is an integral component of LDL and HDL lipoproteins, disappears to almost non-detectable levels from these particles during the aging process. nih.gov This profound age-associated reduction in the precursor pool directly impacts the amount of DHEA available for glucuronidation, leading to lower levels of DHEA-G in older individuals.

Table 1: Age-Related Decline in DHEA and DHEA-S Levels

| Age Group | Key Findings on DHEA/DHEA-S Levels | Source |

|---|---|---|

| Childhood (pre-puberty) | Levels are low until adrenarche, which begins around age 9-10, when levels start to rise. | nih.govyourhormones.info |

| Early Adulthood (20s-30s) | Peak levels of DHEA and DHEA-S are observed. | yourhormones.infonih.govwikipedia.org |

| Mid-Life to Elderly (40+) | A progressive, steady, and significant decline begins, termed "adrenopause". | nih.govnih.gov |

| Elderly (75-80+) | Levels can drop to 10-20% of peak young adult concentrations. | nih.govyoutube.comaging-us.com |

Genetic Factors Influencing Conjugating Enzyme Activity

The conversion of DHEA to DHEA 3-glucuronide is a phase II metabolic reaction catalyzed by enzymes from the UDP-glucuronosyltransferase (UGT) superfamily. nih.govresearchgate.net These enzymes are highly polymorphic, meaning that variations in the genes that code for them are common in the population. nih.govnih.gov Such genetic variants can lead to enzymes with higher, lower, or altered activity, which in turn influences the metabolism and clearance of their substrates, including steroid hormones like DHEA. wikipedia.orgmdpi.com

The UGT2B subfamily, particularly UGT2B7, is known to be involved in steroid glucuronidation. wikipedia.orgfrontiersin.org UGT2B7 is located in the endoplasmic reticulum membrane and has been shown to conjugate various steroid hormones. wikipedia.org It is considered a highly polymorphic gene, and these variations can affect its metabolic activity. wikipedia.orgnih.gov

Research has linked polymorphisms in UGT genes to variations in circulating sex steroid concentrations. For example, one study in premenopausal women found that a specific polymorphism in the UGT2B4 gene (E458/E458) was associated with 20% lower mean DHEA concentrations compared to the wildtype. nih.gov While many studies focus on the impact of UGT polymorphisms on drug metabolism, the findings underscore their critical role in endogenous steroid processing. mdpi.com Genetic variations in UGT2B7 and UGT2B15 have been shown to influence the glucuronidation of androgen metabolites, which highlights the functional importance of these genetic differences in steroid hormone pathways. researchgate.net

Table 2: Genetic Polymorphisms Affecting Steroid Conjugation

| Gene/Enzyme | Polymorphism | Observed Effect | Source |

|---|---|---|---|

| UGT2B4 | E458/E458 | Associated with 20% lower mean DHEA concentrations in premenopausal women versus wildtype. | nih.gov |

| UGT2B7 | Highly polymorphic gene (e.g., H268Y, C802T) | Variants can alter glucuronidation activity for various substrates, including steroids and drugs. | wikipedia.orgresearchgate.net |

| UGT2B15 | D85Y | Influences glucuronidation activity of androgen metabolites; DD genotype shows higher activity. | frontiersin.orgresearchgate.net |

| UGT1A1 | TA7/TA7 | Associated with 25% lower mean estradiol (B170435) concentrations in premenopausal women versus wildtype. | nih.gov |

Environmental and Nutritional Modulators (pre-clinical studies)

Beyond endocrine and genetic regulation, environmental and nutritional factors can also modulate the levels of DHEA and its precursors. While human data is limited, pre-clinical and observational studies suggest that lifestyle can play a role. The heritability of adrenal androgen secretion is high, but environmental factors also contribute to the variation in levels. nih.gov

Pre-clinical studies in primates have shown that calorie restriction can lead to an increase in DHEA levels. wikipedia.org Regular exercise is also known to increase the body's production of DHEA. wikipedia.org

Nutritional factors have been associated with DHEA-S levels in pre-clinical studies involving children. One study found that a higher consumption of low-fiber grain products and higher intake of vegetable protein were associated with higher serum DHEA-S concentrations. nih.gov In the same study, lower consumption of sugar-sweetened beverages was also related to higher DHEA-S levels. nih.gov These associations suggest that dietary patterns may influence adrenal androgen production, although the mechanisms are not fully understood. It is important to consider factors like diet, age, and early-life exposures when studying hormonal concentrations. atsjournals.org

Table 3: Pre-clinical Findings on Environmental and Nutritional Modulators of DHEA/DHEA-S

| Modulator | Study Type/Population | Observed Effect on DHEA/DHEA-S | Source |

|---|---|---|---|

| Regular Exercise | General finding | Known to increase DHEA production. | wikipedia.org |

| Calorie Restriction | Primate studies | Shown to increase DHEA levels. | wikipedia.org |

| Low-Fiber Grain Products | Observational study in children | Higher consumption associated with higher serum DHEA-S. | nih.gov |

| Vegetable Protein | Observational study in children | Higher intake associated with higher serum DHEA-S. | nih.gov |

| Sugar-Sweetened Beverages | Observational study in children | Lower consumption associated with higher serum DHEA-S. | nih.gov |

Analytical and Bioanalytical Methodologies for Dehydroisoandrosterone 3 Glucuronide Research

Advanced Chromatographic Techniques

Chromatography coupled with mass spectrometry stands as the cornerstone for steroid analysis, offering unparalleled separation and detection capabilities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Steroid Profiling

Gas chromatography-mass spectrometry (GC-MS) is a preferred and powerful technique for comprehensive steroid profiling in biological samples, particularly urine. nih.govnih.gov However, direct analysis of steroid glucuronides like DHEA-G is not feasible with GC-MS due to their low volatility and thermal instability. nih.gov Therefore, a multi-step sample preparation is mandatory, which involves two key processes: hydrolysis and derivatization. nih.govnih.gov

First, the glucuronide moiety is cleaved through enzymatic or chemical hydrolysis to release the parent steroid, DHEA. nih.gov Following this deconjugation, the freed steroid undergoes a derivatization step. This chemical modification, typically silylation, replaces active hydrogen atoms in hydroxyl and keto groups with trimethylsilyl (B98337) (TMS) groups. nih.govlibretexts.org This process increases the steroid's volatility and thermal stability, making it suitable for GC analysis, and often enhances the intensity of the molecular ion, leading to higher sensitivity. nih.govrestek.com

GC-MS provides excellent chromatographic resolution, which is vital for separating a wide array of steroid metabolites present in a single sample, and delivers accurate quantitative results. nih.govtohoku.ac.jp This high separation efficiency is a significant advantage over some other methods, allowing for a detailed "bird's-eye view" of the steroid profile. tohoku.ac.jp In doping control, for instance, GC-MS is used to monitor the testosterone (B1683101) to epitestosterone (B28515) (T/E) ratio, a key indicator of testosterone abuse. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS (LC-MS/MS)

Liquid chromatography-mass spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers a significant advantage for the analysis of steroid glucuronides like DHEA-G by allowing for their direct measurement without the need for hydrolysis or derivatization. nih.govresearchgate.net This direct approach streamlines sample preparation, reduces analysis time, and minimizes potential analyte loss that can occur during the extensive sample workup required for GC-MS. nih.gov

LC-MS/MS is considered a technique of choice for the accurate quantification of endogenous steroids in biological fluids due to its high specificity, accuracy, and sensitivity. unipi.it The method can simultaneously measure multiple analytes in complex matrices, which is highly efficient for clinical diagnostics and research. unipi.itresearchgate.net For DHEA-G analysis, methods have been developed for its direct quantification in urine and serum. researchgate.netnih.gov For example, a validated LC-MS/MS method for serum can quantify both 25-hydroxyvitamin D3-3-sulfate and 25-hydroxyvitamin D3-3-glucuronide after a solid-phase extraction (SPE) sample preparation. nih.gov

While direct "dilute-and-shoot" methods are possible for urine samples, serum and plasma typically require more extensive preparation, such as protein precipitation and SPE, to remove interferences. researchgate.net Despite the advanced instrumentation, the accuracy of any LC-MS/MS assay is fundamentally dependent on the careful construction of standard curves and meticulous pre-analytical processing. nih.gov

| Technique | Key Advantage for DHEA-G Analysis | Sample Preparation Requirement | Primary Application |

|---|---|---|---|

| GC-MS | High chromatographic resolution for comprehensive steroid profiling. tohoku.ac.jp | Mandatory hydrolysis and derivatization. nih.govnih.gov | Doping control (e.g., T/E ratio), diagnosing endocrine disorders. nih.govnih.gov |

| LC-MS/MS | Direct analysis of the intact glucuronide, high throughput. nih.govresearchgate.net | Minimal for urine (dilute-and-shoot); SPE for serum/plasma. researchgate.net | Clinical diagnostics, routine quantification of steroid conjugates. unipi.itnih.gov |

High-Resolution Accurate Mass Spectrometry (HRMS) for Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the identification and characterization of metabolites, including those of DHEA. umb.edu Its key feature is the ability to measure the mass of an ion with very high accuracy, typically with an error of less than 5 parts per million (ppm). nih.gov This precision allows for the determination of the elemental composition of an unknown metabolite, a crucial first step in its structural elucidation. nih.gov

In the context of DHEA-G research, HRMS is instrumental in identifying novel or unexpected metabolites. For example, in studies of drug metabolism, HRMS has been used to identify and confirm the structure of novel metabolites in various tissues. umb.edu The high resolving power of HRMS also helps to differentiate between compounds that have very similar molecular weights (isobaric compounds), preventing signal overlap and ensuring accurate spectral analysis in complex biological samples. umb.edunih.gov While LC-MS/MS is often used for targeted quantification of known analytes, HRMS excels in untargeted screening and the discovery of new metabolic pathways. nih.gov

Isotope Ratio Mass Spectrometry (IRMS) in Metabolic Tracing

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) is a specialized technique used to distinguish between endogenous steroids and their synthetic, administered counterparts. oup.com This is of paramount importance in anti-doping science. nih.gov The method measures the ratio of stable carbon isotopes (¹³C/¹²C) in a given compound. oup.com Synthetic versions of steroids like DHEA are typically derived from plant sources and have a different ¹³C/¹²C ratio compared to the steroids naturally produced by the human body. nih.gov

When exogenous DHEA is administered, its distinct isotopic signature is passed on to its metabolites, including androsterone (B159326) and etiocholanolone, which are analyzed after hydrolysis of their glucuronide and sulfate (B86663) conjugates. oup.com A significant change in the ¹³C/¹²C ratio (expressed as δ¹³C‰ value) of these metabolites in a urine sample is conclusive evidence of doping. nih.gov Studies have shown that after a single oral dose of DHEA, the δ¹³C values of its metabolites are significantly lowered, with the effect lasting for over 72 hours, providing a long detection window. oup.comnih.gov This technique provides definitive proof of origin that cannot be obtained by concentration analysis alone. oup.com

Sample Preparation and Derivatization Strategies for Glucuronides

Effective sample preparation is a critical prerequisite for the reliable analysis of DHEA-G, especially for GC-MS-based methods. The primary goals are to isolate the analyte from the complex biological matrix, remove interferences, and convert it into a form suitable for analysis. nih.govnih.gov

Hydrolysis Procedures (e.g., β-Glucuronidase Treatment)

To analyze the parent steroid of DHEA-G using GC-MS, the glucuronic acid moiety must first be cleaved. nih.gov This is most commonly achieved through enzymatic hydrolysis using β-glucuronidase enzymes. sigmaaldrich.com These enzymes specifically break the glycosidic bond, releasing the free steroid. sigmaaldrich.com

Various sources of β-glucuronidase are available, including those from Helix pomatia (snail), Escherichia coli (bacteria), and recombinant sources. nih.govmdpi.com The efficiency of the hydrolysis can be influenced by several factors:

Enzyme Source: Different enzymes exhibit varying efficiencies and optimal conditions. For instance, enzymes from E. coli are reported to be effective for hydrolyzing steroid glucuronides. sigmaaldrich.com Recombinant enzymes often show high efficiency and can work at lower temperatures and shorter incubation times. mdpi.com

Incubation Time and Temperature: Hydrolysis can take anywhere from minutes to over 20 hours, depending on the enzyme and the specific glucuronide. nih.govmdpi.com For example, β-glucuronidase from H. pomatia may require incubation at 40–55°C for 18–24 hours for complete cleavage, whereas some recombinant enzymes can achieve over 90% hydrolysis in just 5-10 minutes at room temperature. mdpi.com

pH: The pH of the reaction mixture is a critical factor. Most β-glucuronidase enzymes have an optimal pH range, typically around 5.0 to 6.5, for maximum activity. nih.govsigmaaldrich.com

Following hydrolysis, the freed steroid is typically extracted from the aqueous sample using liquid-liquid extraction (LLE) or solid-phase extraction (SPE) before proceeding to derivatization and GC-MS analysis. nih.govlibretexts.org

| Enzyme Source | Typical Incubation Conditions | Key Characteristics |

|---|---|---|

| Helix pomatia | 40–55°C for 18–24 hours. mdpi.com | Contains both β-glucuronidase and sulfatase activity; requires long incubation. sigmaaldrich.commdpi.com |

| Escherichia coli | 50°C for 1 hour is common, but can vary. nih.govlibretexts.org | Reported to be effective for steroid glucuronides. sigmaaldrich.com |

| Recombinant (e.g., B-One™, BGTurbo™) | 5-60 minutes at 20–55°C. mdpi.com | High efficiency, very short incubation times, can work at room temperature. mdpi.com |

Solid-Phase Extraction (SPE) Methods

Solid-Phase Extraction (SPE) is a cornerstone technique for the cleanup and concentration of analytes from complex biological samples like urine and plasma prior to analysis. For polar, conjugated metabolites such as DHEA-3G, SPE provides a vital mechanism to isolate them from interfering substances.

The hydrophilic nature of the glucuronide moiety dictates the choice of SPE sorbent. hmdb.canih.gov While traditional silica-based reversed-phase cartridges (like C18) can be used, they often require significant method development to achieve optimal retention and elution of such polar compounds. A more targeted approach involves using sorbents that offer different selectivity.

Molecularly Imprinted Polymers (MIPs) represent an advanced SPE strategy. MIPs are polymers created with a template molecule, in this case, a molecule structurally similar to the glucuronide portion of the analyte. This creates specific recognition sites that can selectively bind the target glucuronide conjugate. Research on testosterone glucuronide, a structurally related compound, has demonstrated the successful use of MIPs for selective extraction from urine. nih.gov In these studies, MIPs targeting the glucuronate fragment allowed for the direct isolation of the conjugated steroid, separating it from its parent drug. nih.gov This approach offers high selectivity and can reduce the need for subsequent, often tedious, deconjugation steps. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC) -based SPE, sometimes termed "hydrophilic-phase extraction" (HPE), is another effective strategy. chromatographyonline.com This method uses polar stationary phases, such as aminopropyl-bonded silica, to retain polar analytes like DHEA-3G from largely organic solutions. chromatographyonline.com The analyte is then eluted using a highly aqueous, strong solvent. This technique has proven effective for other hydrophilic molecules and presents a viable avenue for DHEA-3G extraction. chromatographyonline.com

The general steps for a typical SPE workflow for a glucuronidated steroid are summarized below.

| Step | Description | Common Solvents/Reagents | Purpose |

| Conditioning | Wets the sorbent and prepares it to receive the sample. | Methanol, followed by water or buffer. | To activate the stationary phase for reproducible analyte retention. |

| Loading | The pre-treated biological sample is passed through the cartridge. | Diluted urine, plasma, or serum, often buffered. | To bind the target analyte (DHEA-3G) to the sorbent. |

| Washing | The cartridge is rinsed to remove interfering compounds. | Aqueous buffers, mild organic solvents (e.g., 5% methanol). | To elute weakly bound impurities while retaining the analyte of interest. |

| Elution | A strong solvent is used to disrupt the analyte-sorbent interaction. | High percentage organic solvent (e.g., methanol, acetonitrile), sometimes with an acid or base modifier. | To recover the purified and concentrated analyte for analysis. |

Quantification of Dehydroisoandrosterone 3-Glucuronide and Related Conjugates

Quantification of DHEA-3G is predominantly achieved using hyphenated chromatographic techniques, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

LC-MS/MS is the most direct and widely used method for quantifying conjugated steroids. It allows for the measurement of the intact DHEA-3G molecule without the need for chemical modification. The high water solubility of the glucuronide conjugate makes it well-suited for reversed-phase or HILIC liquid chromatography. hmdb.ca Detection by tandem mass spectrometry provides exceptional sensitivity and specificity through Multiple Reaction Monitoring (MRM), where a specific precursor ion (the molecular ion of DHEA-3G) is selected and fragmented to produce a characteristic product ion.

GC-MS analysis requires a more extensive sample preparation process because the polarity and low volatility of DHEA-3G make it unsuitable for direct GC analysis. nih.gov The protocol involves two key steps:

Enzymatic Hydrolysis: The glucuronide bond is cleaved using a β-glucuronidase enzyme to release the free DHEA steroid. sigmaaldrich.com The efficiency of this hydrolysis is critical and depends on factors like the enzyme source (e.g., E. coli, Helix pomatia), pH, temperature, and incubation time. nih.govsigmaaldrich.com

Derivatization: The resulting free steroid is chemically modified, typically through silylation (e.g., using MSTFA), to increase its thermal stability and volatility for GC analysis. nih.gov

While GC-MS is a powerful technique, the indirect nature of the analysis (measuring the deconjugated steroid) means that the quantification is inferential and relies entirely on the completeness and reproducibility of the hydrolysis step.

The table below compares the two major quantification approaches.

| Feature | LC-MS/MS | GC-MS |

| Analyte Form | Intact Glucuronide | Free Steroid (after hydrolysis and derivatization) |

| Sample Prep | Simpler (typically SPE only) | Complex (hydrolysis, extraction, derivatization) |

| Analysis Time | Generally faster per sample | Longer due to extensive prep |

| Specificity | High (measures the conjugate directly) | High, but dependent on hydrolysis efficiency |

| Key Advantage | Direct measurement, higher throughput | Well-established for steroid panels |

Development of High-Throughput Bioanalytical Assays

The need to analyze large numbers of samples in metabolic research and clinical studies has driven the development of high-throughput bioanalytical assays. These assays prioritize speed, efficiency, and automation without compromising data quality. For DHEA-3G, this is almost exclusively accomplished using LC-MS/MS platforms.

The key to high-throughput analysis is the streamlining of the entire workflow, from sample preparation to data acquisition. This is often achieved by adopting a 96-well plate format for all steps. chromatographyonline.com

Automated Sample Preparation:

Liquid Handlers: Robotic systems perform precise pipetting for sample aliquoting, reagent addition, and transfers.

96-Well SPE Plates: Solid-phase extraction is performed in a microplate format, allowing for the simultaneous processing of 96 samples. chromatographyonline.com This minimizes manual handling and ensures consistency across samples.

Rapid Chromatographic Separation:

Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC systems use columns with smaller particles (<2 µm) and operate at higher pressures than traditional HPLC. This results in significantly shorter run times (often 1-3 minutes per sample), sharper peaks, and improved resolution.

Fast and Sensitive Detection:

Modern Tandem Mass Spectrometers: These instruments offer rapid scanning capabilities and fast polarity switching, enabling the detection of multiple compounds in a single run. Their high sensitivity allows for the use of smaller sample volumes.

A typical high-throughput workflow is outlined below.

| Stage | Action | Technology Utilized |

| 1. Sample Plating | Biological samples (plasma, urine) are aliquoted into a 96-well plate. | Automated Liquid Handler |

| 2. Extraction | Samples are processed through a 96-well SPE plate. | SPE Plate, Vacuum or Positive Pressure Manifold |

| 3. Analysis | The purified extract is injected into the analytical system. | UHPLC system coupled to a Tandem Mass Spectrometer |

| 4. Data Processing | Acquired data is automatically processed to quantify DHEA-3G concentrations. | Specialized Instrument Software |

Considerations for Selectivity and Specificity in Metabolite Analysis

Achieving high selectivity and specificity is paramount in metabolite analysis to ensure that the measured signal corresponds only to DHEA-3G and not to other structurally similar compounds.

Chromatographic Selectivity: The primary role of the LC system is to separate DHEA-3G from potential interferences before they enter the mass spectrometer. Key challenges include separating it from:

Isomeric Conjugates: Steroid isomers conjugated with glucuronic acid at different positions.

Sulfate Conjugates: DHEA also exists as a sulfate conjugate (DHEA-S), which is often present at much higher concentrations. While DHEA-S has a different mass, proper chromatography prevents potential in-source fragmentation or ion suppression issues.

Other Steroid Glucuronides: The biological sample contains a complex mixture of other steroid glucuronides that may have similar retention times.

Mass Spectrometric Specificity: Tandem mass spectrometry (MS/MS) provides an additional and crucial layer of specificity. By using the MRM detection mode, a specific precursor ion (corresponding to the mass-to-charge ratio of DHEA-3G) is isolated. This ion is then fragmented, and a specific product ion, characteristic of the DHEA-3G structure, is monitored. This precursor-product ion transition is highly unique to the target analyte, minimizing the risk of interference from other compounds, even if they co-elute from the LC column.

For example, the enzyme UGT2B7 is known to be involved in the glucuronidation of various compounds. nih.gov Research on morphine glucuronidation has shown that different UGT isoforms can produce different conjugates, and the kinetics can be complex. nih.gov This highlights the metabolic complexity and reinforces the need for highly selective analytical methods that can distinguish between closely related metabolites, a task for which LC-MS/MS is ideally suited.

Dehydroisoandrosterone 3 Glucuronide in Pre Clinical and Mechanistic Disease Research

Investigation in Animal Models of Hormonal Imbalance

Animal models are crucial for understanding the pathophysiology of hormonal imbalances and for exploring potential therapeutic interventions. The administration of DHEA to rodents is a widely used method to induce a polycystic ovary syndrome (PCOS)-like phenotype, characterized by hyperandrogenism, anovulation, and polycystic ovaries. nih.govdergipark.org.tr In these models, exogenous DHEA disrupts the normal hormonal milieu, leading to reproductive and metabolic abnormalities that mimic human PCOS. nih.gov

Following administration, DHEA is metabolized in various tissues, leading to the formation of androgens, estrogens, and conjugated metabolites such as DHEA-G. researchgate.net Studies using DHEA-induced PCOS rat models have demonstrated significant alterations in serum hormone levels, including increased testosterone (B1683101) and estradiol (B170435). researchgate.net While these studies often measure the primary hormones, the formation of DHEA-G is an integral part of the metabolic cascade of the administered DHEA. The investigation of DHEA-G levels in these animal models could provide further insights into the metabolic fate of DHEA and its contribution to the PCOS phenotype.

A study comparing pre-pubertal and post-pubertal DHEA-induced PCOS rat models found that the post-pubertal model exhibited a more consistent and robust PCOS phenotype, including increased ovary weight and the number of ovarian cysts. nih.govelsevierpure.com The metabolic and reproductive changes observed in these models are summarized in the table below.

Table 1: Effects of DHEA Administration in a Post-pubertal Rat Model of PCOS

| Parameter | Observation in DHEA-treated Rats | Reference |

| Ovary Weight | Significantly increased | nih.govelsevierpure.com |

| Ovarian Cysts | Increased number | nih.govelsevierpure.com |

| Uterine Weight | Increased | nih.govelsevierpure.com |

| Uterine Thickness | Increased | nih.govelsevierpure.com |

| Estrous Cyclicity | Irregular | nih.gov |

| Serum Testosterone | Elevated | nih.gov |

| Serum Glucose | Elevated | nih.gov |

| Lipid Profile | Altered | nih.gov |

These DHEA-induced animal models of hormonal imbalance provide a valuable platform to study the downstream metabolic pathways, including the glucuronidation of DHEA to DHEA-G, and to explore its potential role as a biomarker or a participant in the pathophysiology of conditions like PCOS.

Studies on Cellular Models of Steroidogenesis and Metabolism

Cellular models are instrumental in elucidating the specific enzymatic pathways involved in steroid hormone synthesis (steroidogenesis) and metabolism. The conversion of DHEA to DHEA-G is catalyzed by UDP-glucuronosyltransferases (UGTs), a family of enzymes primarily located in the liver but also present in other tissues, including the adrenal glands. nih.gov

Adrenal cell lines, such as the human adrenocortical carcinoma cell line NCI-H295R, are widely used to study adrenal steroidogenesis. nih.gov These cells express the necessary enzymes for the synthesis of adrenal androgens, including DHEA. Research has shown that factors like cortisol can modulate the production of DHEA in these cells by inhibiting the activity of 3β-hydroxysteroid dehydrogenase (3βHSD). nih.gov The DHEA produced can then be further metabolized, including through glucuronidation. The SW-13 human adrenocortical carcinoma cell line has also been used to investigate the production of adrenal steroids, including DHEA-S. jst.go.jp

Table 2: Cellular Models Used in DHEA Metabolism and Steroidogenesis Research

| Cell Line | Cell Type | Key Findings Related to DHEA/Metabolism | Reference |

| HepG2 | Human Hepatoblastoma | DHEA inhibits proliferation and induces apoptosis. | sigmaaldrich.com |

| Chang Liver Cells | Human Liver | DHEA exhibits both antioxidant and pro-oxidant effects depending on concentration. | nih.gov |

| NCI-H295R | Human Adrenocortical Carcinoma | Cortisol stimulates DHEA secretion by inhibiting 3βHSD2 activity. | nih.gov |

| SW-13 | Human Adrenocortical Carcinoma | Capable of producing DHEA-S. | jst.go.jp |

| BV-2 | Murine Microglial Cells | DHEA inhibits cell growth and induces apoptosis, with effects influenced by glucose concentration. | nih.gov |

These cellular models provide a controlled environment to dissect the molecular mechanisms of DHEA metabolism, including the glucuronidation pathway leading to DHEA-G, and to identify factors that regulate this process.

Associations with Altered Neuroactive Steroid Metabolism (e.g., in HIV context for mechanistic insights)

DHEA and its metabolites are considered neuroactive steroids because they can modulate neuronal excitability and have various effects on the central nervous system. utsouthwestern.edu Alterations in the levels of neuroactive steroids have been implicated in the pathophysiology of several neuropsychiatric and neurodegenerative disorders.

In the context of Human Immunodeficiency Virus (HIV) infection, there is evidence of altered neuroactive steroid metabolism, which may contribute to the development of HIV-associated neurocognitive disorders (HAND). nih.govnih.gov A study investigating plasma metabolites in HIV-infected adults with depressive symptoms found that individuals with high depressive symptoms had significantly lower levels of several neuroactive steroids, including pregnenolone (B344588) sulfate (B86663) and pregnanediol-3-glucuronide, a metabolite structurally related to DHEA-G. nih.gov Although this study did not specifically measure DHEA-G, the findings highlight the potential importance of glucuronidated steroid metabolites in the neurobiology of depression in the context of HIV.

DHEA levels have been observed to be lower in HIV-infected individuals and have been inversely correlated with disease progression. nih.gov Given that DHEA is a precursor to other neuroactive steroids and is itself neuroprotective, a disruption in its metabolism, including its conversion to DHEA-G, could have significant implications for neuronal function and the development of HAND. The inflammatory environment in the brain during HIV infection can further impact steroid metabolism. nih.gov

Further research is warranted to specifically investigate the levels of DHEA-G in the cerebrospinal fluid and plasma of individuals with HAND to determine its potential as a biomarker for altered neuroactive steroid metabolism and its mechanistic role in HIV-related neuropathogenesis.

Mechanistic Research in Adrenal Gland Disorders

The adrenal glands are the primary source of DHEA. wikipedia.org Consequently, disorders affecting the adrenal glands, such as congenital adrenal hyperplasia (CAH) and primary adrenal insufficiency (Addison's disease), are associated with significant alterations in DHEA production. nih.govnih.gov

CAH is a group of genetic disorders characterized by impaired cortisol synthesis due to deficiencies in enzymes involved in steroidogenesis, most commonly 21-hydroxylase. nih.gov This leads to an accumulation of steroid precursors, which are shunted towards the androgen synthesis pathway, resulting in elevated levels of DHEA and its metabolites. Animal models of CAH, such as the CYP21A2 mutant mouse, are being developed to better understand the pathophysiology of the disease and to test new therapeutic approaches. nih.gov In these models, and in patients with CAH, measuring DHEA-G levels could serve as a valuable biomarker for monitoring disease status and treatment efficacy.

In contrast, primary adrenal insufficiency is characterized by the inability of the adrenal glands to produce sufficient amounts of steroid hormones, including cortisol, aldosterone, and DHEA. nih.gov Patients with adrenal insufficiency have markedly low levels of DHEA and its metabolites. While glucocorticoid and mineralocorticoid replacement are standard of care, the role of DHEA replacement is still being investigated. nih.gov Studies on DHEA replacement in this population provide an opportunity to understand the metabolic fate of exogenous DHEA, including its conversion to DHEA-G, and the physiological effects of restoring its levels.

Mechanistic research using adrenocortical cell lines has provided insights into the regulation of DHEA synthesis. For example, high intra-adrenal concentrations of cortisol have been shown to inhibit the enzyme 3βHSD2, thereby shunting steroid precursors towards DHEA production. nih.gov This suggests a complex intra-adrenal regulatory mechanism that could be disrupted in adrenal disorders.

Table 3: Adrenal Gland Disorders and DHEA/DHEA-G

| Disorder | Pathophysiology | Impact on DHEA/DHEA-G Levels | Reference |

| Congenital Adrenal Hyperplasia (CAH) | Enzyme deficiency (e.g., 21-hydroxylase) leading to excess androgen precursors. | Increased DHEA and likely increased DHEA-G. | nih.gov |

| Primary Adrenal Insufficiency | Adrenal gland destruction or dysfunction leading to steroid hormone deficiency. | Decreased DHEA and likely decreased DHEA-G. | nih.gov |

The study of DHEA-G in the context of these adrenal disorders can enhance our understanding of their pathophysiology and may lead to improved diagnostic and therapeutic strategies.

Involvement in Inflammatory Processes (mechanistic pathway investigations)

One of the key mechanisms by which DHEA and DHEAS exert their anti-inflammatory effects is through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukins. Studies in hepatocyte cell lines have shown that DHEA and DHEAS can potently inhibit TNF-α-induced NF-κB-dependent transcription. nih.gov This anti-inflammatory action appears to be at least partly mediated through antioxidant effects. nih.gov

Furthermore, DHEA has been shown to modulate the production of various cytokines in vitro. In studies using murine spleen cells, DHEA was found to decrease the production of pro-inflammatory and Th1 cytokines (e.g., IL-1, IL-2, IFN-γ) while increasing the production of the anti-inflammatory Th2 cytokine IL-10. nih.govresearchgate.net In peripheral blood mononuclear cells from asthmatic patients, DHEA suppressed both Th1 and Th2 responses, with a bias towards a Th1 shift. nih.gov

Recent research has also implicated DHEA in the inhibition of the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in the innate immune response by activating inflammatory caspases and promoting the maturation of pro-inflammatory cytokines like IL-1β. nih.gov In a mouse model of colitis, DHEA was shown to alleviate intestinal inflammatory damage by activating the Nrf2 pathway and inhibiting the NLRP3 inflammasome. nih.gov

Table 4: Anti-inflammatory Mechanisms of DHEA

| Mechanistic Pathway | Effect of DHEA/DHEAS | Cellular/Animal Model | Reference |

| NF-κB Signaling | Inhibition of TNF-α-induced activation. | HuH7 human hepatocyte cell line | nih.gov |

| Cytokine Production | Decreased pro-inflammatory and Th1 cytokines; increased IL-10. | Murine spleen cells | nih.govresearchgate.net |

| NLRP3 Inflammasome | Inhibition of activation. | Colitis mouse model; LPS-stimulated colon epithelial cells and macrophages | nih.gov |

| Nrf2 Pathway | Activation, leading to antioxidant effects. | Colitis mouse model | nih.gov |

While these studies have primarily focused on DHEA, the glucuronidation to DHEA-G is a significant metabolic step. Future research should investigate whether DHEA-G itself possesses intrinsic anti-inflammatory activity or if its formation is primarily a clearance mechanism for the active parent compound. Understanding the role of DHEA-G in these inflammatory pathways could open new avenues for therapeutic interventions in a range of inflammatory diseases.

Interactions with Other Biochemical Pathways

Cross-Talk with Steroid Sulfation Pathways

The metabolic fate of DHEA is a key intersection point between two major Phase II conjugation pathways: glucuronidation and sulfation. While glucuronidation leads to the formation of DHEA-3G, sulfation, catalyzed by sulfotransferase enzymes (SULTs) like SULT2A1 and SULT1E1, produces DHEA sulfate (B86663) (DHEAS). nih.govwikipedia.org DHEAS is the most abundant circulating steroid in humans, serving as a stable reservoir that can be converted back to the biologically active DHEA by the enzyme steroid sulfatase (STS). wikipedia.orgnih.govnih.gov

This creates a dynamic equilibrium. Sulfation allows for the transport and storage of DHEA, while glucuronidation primarily facilitates its elimination by increasing water solubility for renal excretion. hmdb.cayoutube.com The balance between these two pathways can therefore regulate the bioavailability of DHEA for conversion into androgens and estrogens in peripheral tissues. nih.gov In conditions of steroid sulphatase deficiency, for instance, the desulfation of DHEAS is impaired, which can affect the subsequent formation of steroid glucuronides, demonstrating the interdependence of these pathways. nih.gov The competition between UGTs and SULTs for DHEA as a substrate is a critical control point in steroid hormone metabolism. nih.gov

| Pathway | Key Enzyme(s) | Product | Primary Function | Reference |

|---|---|---|---|---|

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Dehydroisoandrosterone 3-glucuronide (DHEA-3G) | Excretion | hmdb.cawikipedia.org |

| Sulfation | Sulfotransferases (SULTs) | Dehydroisoandrosterone Sulfate (DHEAS) | Storage and Transport Reservoir | nih.govnih.govyoutube.com |

Influence on Local Glucocorticoid Metabolism (e.g., 11β-HSD)

Significant research has demonstrated that DHEA, the precursor to DHEA-3G, exerts an anti-glucocorticoid effect by modulating local glucocorticoid metabolism. researchgate.netsemanticscholar.org This interaction is primarily centered on the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.gov 11β-HSD1 is a critical enzyme in tissues like fat (adipose) and the liver, where it reactivates inert cortisone (B1669442) into the potent glucocorticoid, cortisol. nih.govnih.gov

Studies have shown that DHEA can downregulate the expression and inhibit the activity of 11β-HSD1. nih.govnih.gov This action reduces the local amplification of glucocorticoid action within tissues, opposing the effects of glucocorticoids on processes like adipocyte differentiation and insulin (B600854) sensitivity. nih.govendocrine-abstracts.org For example, in human preadipocytes, DHEA treatment was found to inhibit the expression of the gene for 11β-HSD1 (HSD11B1) and significantly reduce the enzyme's activity. nih.gov This inhibitory effect on local glucocorticoid reactivation may explain some of the beneficial metabolic effects attributed to DHEA. nih.govendocrine-abstracts.org

| Finding | Model System | Observed Effect of DHEA | Reference |

|---|---|---|---|

| Downregulation of 11β-HSD1 expression and activity | Differentiated 3T3-L1 adipocytes | Dose-dependent reduction of 11β-HSD1 oxoreductase activity. | nih.gov |

| Inhibition of glucocorticoid-regulating genes | Differentiating human preadipocytes (Chub-s7 cell line) | Inhibited expression of HSD11B1 and H6PDH (Hexose-6-phosphate dehydrogenase). | nih.gov |

| Anti-glucocorticoid action on proliferation | Human subcutaneous preadipocytes | Inhibited preadipocyte proliferation, opposing glucocorticoid effects. | endocrine-abstracts.org |

Interplay with Phase I and Phase II Drug Metabolizing Enzymes

The metabolism of DHEA and the formation of DHEA-3G are deeply intertwined with the broader system of xenobiotic and endobiotic metabolism, involving both Phase I and Phase II enzymes.